BenchChemオンラインストアへようこそ!

Dofequidar, (R)-

MDR Reversal Osteosarcoma Chemosensitization

(R)-Dofequidar (CAS 153653-33-9) is the single, active (R)-enantiomer of the quinoline derivative dofequidar, a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1). As the eutomer of the clinically evaluated racemic mixture MS-209, this single enantiomer provides a research tool free of potential confounding antagonistic effects from the distomer, and is distinct from first-generation agents like verapamil and cyclosporin A due to its balanced multi-transporter interaction profile that also includes ABCC1/MRP1 and ABCG2/BCRP, as established in several preclinical models.

Molecular Formula C30H31N3O3
Molecular Weight 481.6 g/mol
CAS No. 153653-33-9
Cat. No. B175927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofequidar, (R)-
CAS153653-33-9
SynonymsDofequidar (R)-isoMer
Molecular FormulaC30H31N3O3
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1
InChIKeyKLWUUPVJTLHYIM-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-Dofequidar (CAS 153653-33-9) as a Stereochemically Defined P-Glycoprotein Inhibitor


(R)-Dofequidar (CAS 153653-33-9) is the single, active (R)-enantiomer of the quinoline derivative dofequidar, a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1). As the eutomer of the clinically evaluated racemic mixture MS-209, this single enantiomer provides a research tool free of potential confounding antagonistic effects from the distomer, and is distinct from first-generation agents like verapamil and cyclosporin A due to its balanced multi-transporter interaction profile that also includes ABCC1/MRP1 and ABCG2/BCRP, as established in several preclinical models [1].

Why Generic P-Glycoprotein Inhibitors Cannot Replace (R)-Dofequidar for Research and Development


Substituting (R)-dofequidar with other P-gp inhibitors or the racemic mixture is unreliable for scientific selection due to profound differences in potency, transport selectivity, clinical tolerability, and confounding stereochemical effects. The quantitative evidence below demonstrates that a simple class-level substitution ignores (R)-dofequidar's 8- to 28-fold higher potency against key first-generation inhibitors and its unique, clinically validated tolerability profile that third-generation agents have not replicated. Furthermore, the widely available racemic fumarate salt (MS-209) introduces the pharmacologically distinct (S)-distomer, compromising assay purity and reproducibility [1].

Quantitative Differentiation Guide for (R)-Dofequidar (CAS 153653-33-9) vs. Key Comparators


Dose-Dependent Chemosensitization Potency: (R)-Dofequidar vs. Verapamil and Cyclosporin A

In a head-to-head comparison using murine multidrug-resistant osteosarcoma cells, (R)-dofequidar (as the active component of MS-209) demonstrated significantly superior chemosensitization potency against first-generation P-gp inhibitors. At an equimolar concentration of 1 µM, MS-209 achieved a complete 37-fold reversal of doxorubicin resistance, which was 8-fold more effective than the same concentration of verapamil and 28-fold more effective than cyclosporin A [1]. This establishes a clear potency advantage over the classical P-gp inhibitors.

MDR Reversal Osteosarcoma Chemosensitization

Clinically Validated Tolerability and Efficacy Advantage Over Untargeted Therapy

A randomized, double-blind, placebo-controlled Phase III clinical trial in 221 patients with advanced or recurrent breast cancer provides strong evidence for the clinical benefit of adding dofequidar to a standard chemotherapy backbone (CAF). The addition of dofequidar resulted in a 10.5% absolute improvement in overall response rate (ORR), from 42.6% (CAF alone) to 53.1% (dofequidar + CAF) [1]. A trend towards prolonged progression-free survival (PFS) was also observed, with a median PFS of 366 days for the dofequidar arm versus 241 days for the control, an improvement of 125 days [1]. Crucially, this efficacy was achieved without a statistically significant excess of grade 3/4 adverse events, except for neutropenia and leukopenia [1].

Breast Cancer Phase III Trial Progression-Free Survival

Broad-Spectrum ABC Transporter Inhibition vs. Third-Generation P-gp-Selective Agents

Unlike third-generation P-gp inhibitors such as tariquidar and zosuquidar, which were developed for high selectivity towards P-gp, (R)-dofequidar demonstrates a broader inhibition profile that extends to ABCC1/MRP1 and crucially ABCG2/BCRP. An in vitro vesicle transporter assay confirmed the ability of dofequidar to suppress ABCG2/BCRP function [1]. In functional models, dofequidar treatment sensitized cancer stem-like side population (SP) cells to anticancer agents, and the combination of irinotecan (CPT-11) plus dofequidar greatly reduced the growth of xenografted SP tumors that were resistant to CPT-11 alone [1]. This broad-spectrum activity is a key differentiator from highly selective pure P-gp inhibitors.

Cancer Stem Cells ABCG2/BCRP Specificity Profile

Advantage of Single (R)-Enantiomer Over Racemic Dofequidar (MS-209) Fumarate

The commercial research product (R)-dofequidar (CAS 153653-33-9) is the single, defined (R)-enantiomer, which is established as the pharmacologically active eutomer of the racemic mixture MS-209 [1]. The (S)-enantiomer (CAS 153653-31-7) exhibits inferior P-glycoprotein inhibition, attributed to suboptimal three-dimensional positioning within the P-gp substrate-binding pocket [2]. Use of the racemic mixture, therefore, inherently introduces a confounding variable where 50% of the material is a pharmacologically distinct distomer. This distomer can contribute to off-target effects, alter pharmacokinetics, and reduce assay reproducibility, effects that are absent when using the pure (R)-enantiomer.

Stereochemistry Eutomer Assay Reproducibility

Highest-Value Application Scenarios for (R)-Dofequidar (CAS 153653-33-9)


Overcoming Multidrug Resistance in P-gp-Overexpressing Cancer Models

For researchers aiming to chemosensitize highly drug-resistant cancer cell lines (e.g., osteosarcoma, small-cell lung cancer), (R)-dofequidar provides a potent and well-characterized single-agent tool. The quantitative evidence demonstrates an 8- to 28-fold superiority in reversing resistance compared to verapamil and cyclosporin A at identical concentrations, making it a first-line research reagent for MDR reversal studies where avoiding the high toxicity of classical agents is essential [1].

Eradication of Cancer Stem Cell-Like Side Populations

In functional assays targeting cancer stem cells (CSCs), (R)-dofequidar is uniquely suited due to its validated inhibition of ABCG2/BCRP, a key transporter enriched in side populations. The evidence shows that it directly inhibits BCRP function and sensitizes CSC-like SP cells to chemotherapy, leading to significant in vivo tumor growth reduction when combined with a standard agent like irinotecan [2]. This application is a key differentiator from third-generation P-gp-selective agents that lack BCRP inhibitory activity.

In Vivo P-gp Modulation with Oral Bioavailability and Defined Tolerability

(R)-dofequidar is designed for oral administration, and clinical trial data confirm that plasma concentrations sufficient for P-gp inhibition (≥3 µM) are maintained for over 7 hours without serious toxicity beyond manageable neutropenia and leukopenia [3]. This makes it a practical choice for in vivo combination studies where prolonged and effective transporter blockade is required to evaluate chemosensitization over a full dosing cycle.

High-Fidelity Stereochemical Pharmacology Assays

For assays where the pharmacological output could be confounded by the distomer, the pure (R)-enantiomer is a non-negotiable requirement. Use of the racemic mixture introduces material with intrinsically weaker P-gp binding, which can dampen or otherwise bias the response. Procuring (R)-dofequidar directly eliminates this variable, ensuring that the experimental readout is solely attributable to the active eutomer, thereby maximizing data reproducibility and mechanistic clarity.

Quote Request

Request a Quote for Dofequidar, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.